N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic carboxamide derivative featuring a 2-methylimidazo[1,2-a]pyridine core linked to a furan-2-carbonyl-substituted indolin-6-yl group. The furan moiety and indoline ring in this compound may enhance its binding affinity to biological targets due to their electron-rich aromatic systems and conformational flexibility.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-14-20(26-10-3-2-6-19(26)23-14)21(27)24-16-8-7-15-9-11-25(17(15)13-16)22(28)18-5-4-12-29-18/h2-8,10,12-13H,9,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCIWLHJOVTNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CO5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to analogues in Table 1.
Table 1: Structural Comparison of Key Analogues
*Calculated based on structural formula.
Key Observations:
Core Scaffold Variations: The target compound’s 2-methylimidazo[1,2-a]pyridine core is shared with Example 5 and 6 from . Replacement of the indolinyl group with thiazolidinone () or triazolo-pyrimidine () introduces different hydrogen-bonding capabilities and ring strain, which may influence bioavailability .
The methyl group at the 2-position of the imidazo[1,2-a]pyridine core (target compound) may improve metabolic stability over bulkier substituents like ethyl () .
Inferred Pharmacological Properties
- Anti-Tubercular Activity : ’s compound shows anti-tubercular activity, but the target compound’s indolinyl-furan system may shift its target profile toward kinases or antimicrobial targets .
- Antimicrobial Potential: Thiazolidinone derivatives () exhibit antimicrobial activity, suggesting that the target compound’s furan moiety could similarly interact with bacterial enzymes .
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